
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a quinuclidine ring and a phenylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride typically involves the reaction of quinuclidin-3-amine with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process often involves the use of protecting groups and specific catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets the required specifications for research and application.
化学反応の分析
Types of Reactions
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-3-one derivatives, while reduction can produce amine derivatives with modified functional groups.
科学的研究の応用
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: The compound is employed in biochemical assays and studies involving neurotransmitter systems.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often stereospecific, meaning that the specific three-dimensional arrangement of the compound is crucial for its activity.
類似化合物との比較
Similar Compounds
Quinuclidin-3-amine: A simpler analog without the phenylethylamine moiety.
Phenylethylamine: A compound with similar structural features but lacking the quinuclidine ring.
N-Phenylethylquinuclidine: A related compound with different stereochemistry.
Uniqueness
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereospecificity makes it particularly valuable in research applications where precise molecular interactions are required.
特性
CAS番号 |
120570-09-4 |
|---|---|
分子式 |
C15H24Cl2N2 |
分子量 |
303.3 g/mol |
IUPAC名 |
N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |
InChIキー |
BABMCKVVGDIUCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
正規SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl](/img/new.no-structure.jpg)

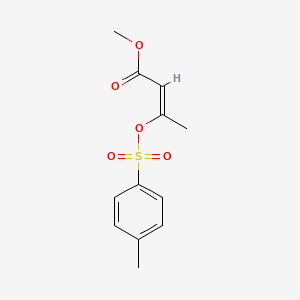
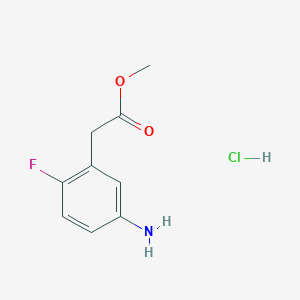
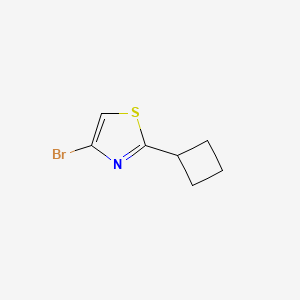
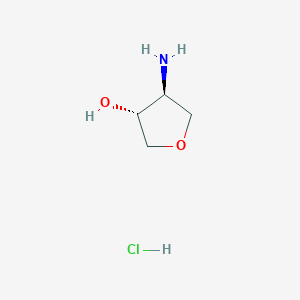
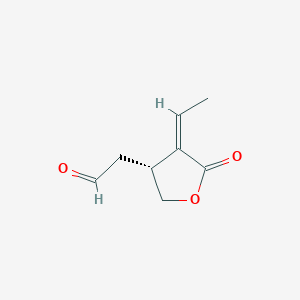
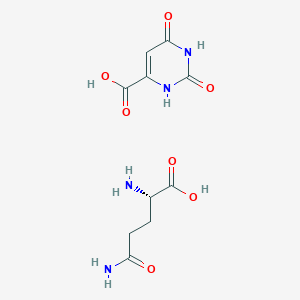

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)
